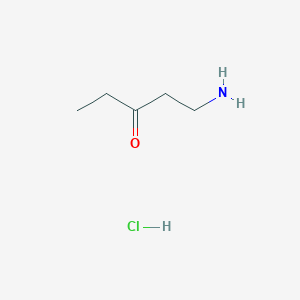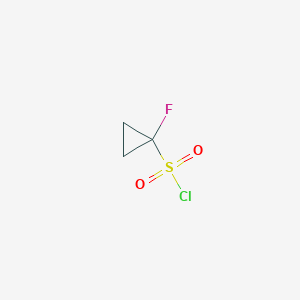
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO4S . It has a molecular weight of 247.66 g/mol . The IUPAC name for this compound is 2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride .
Synthesis Analysis
The synthesis of 2-substituted 2,4-dihydro-1H-3,1-benzoxazines has been described in the literature . The process involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) . The canonical SMILES representation is: C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 80.8 Ų and a complexity of 363 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 246.9706065 g/mol .科学的研究の応用
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects. This compound has also been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. Additionally, this compound has been used in the study of protein-protein interactions, as well as in the study of molecular recognition.
作用機序
The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is not fully understood. However, it is believed that this compound binds to certain enzymes, such as proteases, and inhibits their activity. This compound also binds to certain proteins, such as G-proteins, and inhibits their activity. Additionally, this compound may bind to certain receptors, such as G-protein coupled receptors, and inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, as well as to inhibit the activity of certain proteins, such as G-proteins. Additionally, this compound has been shown to inhibit the activity of certain receptors, such as G-protein coupled receptors. This compound has also been shown to have anti-inflammatory and anti-bacterial effects.
実験室実験の利点と制限
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is a relatively stable compound, which makes it suitable for use in laboratory experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride research. One potential direction is the development of new synthesis methods for this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound, as well as to identify new biochemical and physiological effects of this compound. Furthermore, research could be conducted to identify new applications of this compound, such as in the development of new drugs or other compounds. Finally, research could be conducted to further improve the stability and solubility of this compound, as well as to reduce its toxicity.
合成法
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride can be synthesized through a variety of methods, including the use of a Friedel-Crafts reaction and the use of an oxazole ring-closing reaction. The Friedel-Crafts reaction involves the reaction of an aromatic ring with an alkyl halide in the presence of an acid catalyst, resulting in the formation of an alkylated aromatic ring. The oxazole ring-closing reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst, resulting in the formation of an oxazole ring. Both of these methods can be used to synthesize this compound.
Safety and Hazards
特性
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSCIJIFWGMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)